molecular formula C11H9NO4S2 B2619648 2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid CAS No. 385397-94-4

2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2619648
CAS No.: 385397-94-4
M. Wt: 283.32
InChI Key: CMGDXCYXXKGCGM-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a synthetically derived rhodanine-based compound that serves as a key scaffold in medicinal chemistry and drug discovery research. This molecule is primarily investigated for its potent inhibitory activity against bacterial enzymes, notably DNA gyrase and topoisomerase IV , which are critical targets for combating antimicrobial resistance. Its mechanism involves interfering with the DNA replication process in bacteria, positioning it as a promising lead structure for developing novel antibacterial agents , particularly against resistant strains like Staphylococcus aureus. Beyond its antimicrobial potential, the compound's core thiazolidinone structure is known to exhibit a broad spectrum of pharmacological activities. Researchers are exploring its utility as a versatile template for synthesizing analogs with potential anticonvulsant, anti-inflammatory, and anticancer properties . The furan and propanoic acid substituents enhance its ability to engage in specific molecular interactions with biological targets, making it a valuable chemical tool for probing enzyme function and structure-activity relationships (SAR) in the development of new therapeutic entities.

Properties

IUPAC Name

2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S2/c1-6(10(14)15)12-9(13)8(18-11(12)17)5-7-3-2-4-16-7/h2-6H,1H3,(H,14,15)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGDXCYXXKGCGM-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=CO2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C\C2=CC=CO2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a heterocyclic compound notable for its unique structural features, including a thiazolidine ring and a furan moiety. This compound has drawn attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity, supported by relevant data and findings from various studies.

Chemical Structure

The compound's structure can be represented as follows:

C12H11NO4S2\text{C}_{12}\text{H}_{11}\text{N}\text{O}_{4}\text{S}_{2}

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets within biological systems. The thiazolidine ring may inhibit enzyme activity or modulate receptor functions, although detailed mechanisms are still under investigation.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, a study evaluated various derivatives of thiazolidines, including those related to this compound, against multiple bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 10.7 to 21.4 μmol/mL for the most active compounds .

Antibacterial Activity

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated potent antibacterial activity with MIC values reported in various studies:

CompoundMIC (μmol/mL)Target Bacteria
2-Furylmethylene derivative10.7 - 21.4Staphylococcus aureus
Other derivativesVariesEscherichia coli

Antifungal Activity

In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. The results indicated that certain derivatives exhibited low MIC values against fungal pathogens, suggesting potential therapeutic applications:

CompoundMIC (μmol/mL)Target Fungi
2-Furylmethylene derivative2.31 - 4.33Candida albicans
Other derivativesVariesAspergillus niger

Case Studies

Several studies have focused on the biological activities of related thiazolidine compounds. For example, a docking study showed that certain derivatives interact favorably with the enzyme lanosterol 14α-demethylase in C. albicans, indicating a mechanism for their antifungal action .

Comparative Analysis

When compared to similar heterocyclic compounds, this compound exhibits unique properties due to its specific structural components:

Property2-Furylmethylene DerivativeSimilar Compounds
Antibacterial ActivityHighModerate
Antifungal ActivitySignificantLow
Enzyme Interaction PotentialStrongVariable

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazolidinone Core

Furan Substituents
  • 4-((5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid (): Replaces the propanoic acid with a butanoic acid chain. Demonstrates potent ASK1 inhibition (IC₅₀ = 0.2 µM), attributed to the electron-withdrawing 4-bromophenyl group enhancing binding affinity .
  • N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (): Features a nitro group on the furan ring and a chlorophenyl-thioxoacetamide side chain. Lower synthetic yield (58%) compared to non-halogenated analogs, likely due to steric hindrance .
Acid Chain Modifications
  • 2-[(5E)-5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid (): Propanoic acid is replaced with a bulkier 3-methylbutanoic acid (C13H13NO4S2). Increased lipophilicity may affect membrane permeability but reduces aqueous solubility .
  • 3-((5Z)-5-{[2-(2,6-Dimethyl-4-morpholinyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid (): Incorporates a morpholinyl-pyrido[1,2-a]pyrimidine substituent.
ASK1 Inhibition
  • 4-((5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid (): IC₅₀ = 0.2 µM, outperforming shorter-chain analogs (e.g., propanoic acid derivatives). SAR: Longer carboxylic acid chains (butanoic > propanoic) enhance ASK1 binding .
  • 5-(5-Phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one (): Lacks the propanoic acid group, resulting in reduced activity (IC₅₀ > 10 µM). Highlights the necessity of the acid moiety for ASK1 inhibition .
Antimicrobial Potential
  • N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (): Nitro-furan derivatives exhibit broad-spectrum antimicrobial activity, though quantitative data are absent in the evidence .

Physicochemical Properties

Melting Points and Stability
  • 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (): Melting point: 186–187°C, higher than non-chlorinated analogs due to increased crystallinity .
  • 2-{5-[2-(4-Methylphenyl)-2-oxoethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-N-phenyl-2-thioxoacetamide (): Lower melting point (147–148°C), likely due to flexible ketone substituents .

Data Tables

Table 2: Impact of Substituents on Activity
Substituent Type Example Compound Effect on Activity/Bioavailability
Bromophenyl-furan ASK1 inhibitors () Enhances binding affinity via hydrophobic interactions
Nitro-furan Antimicrobial agents () Increases reactivity but may reduce solubility
Longer carboxylic chains Butanoic acid derivatives () Improves ASK1 inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For example:

  • Step 1 : Condensation of a furan-derived aldehyde with a thiazolidinone precursor under acidic/basic conditions. Temperature control (e.g., 60–80°C) and solvent selection (e.g., ethanol or DCM) are critical for high yields .
  • Step 2 : Cyclization with a propanoic acid derivative, using catalysts like palladium on carbon or trifluoroacetic acid .
  • Purification : Recrystallization or column chromatography is recommended to isolate the product (purity >95%) .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

  • Methodological Answer : Stability is influenced by pH, temperature, and solvent polarity. Key recommendations:

  • Store in anhydrous conditions at -20°C to prevent hydrolysis of the thioxo group.
  • Avoid prolonged exposure to UV light, which may degrade the furylmethylene moiety .
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • FT-IR : To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S stretch at ~1250 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to resolve the furylmethylene proton (δ ~6.5–7.5 ppm) and thiazolidinone ring signals .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~400–450 g/mol) .

Advanced Research Questions

Q. How can contradictory bioactivity data across structurally similar thiazolidinone derivatives be resolved?

  • Methodological Answer :

  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing the furyl group with pyridyl or phenyl) .
  • Use molecular docking to compare binding affinities with target proteins (e.g., kinases or inflammatory mediators) .
  • Validate hypotheses via in vitro assays (e.g., IC₅₀ measurements in cancer cell lines) .

Q. What strategies mitigate side reactions during functionalization of the thiazolidinone core?

  • Methodological Answer :

  • Protecting groups : Temporarily block reactive sites (e.g., the propanoic acid carboxyl group) during alkylation or acylation .
  • Optimize stoichiometry : Use a 1.2–1.5 molar excess of electrophiles (e.g., alkyl halides) to minimize unreacted intermediates .
  • Monitor by TLC/HPLC : Track reaction progress to halt at the desired stage .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Simulate solvent effects using COSMO-RS to optimize reaction media (e.g., polar aprotic vs. protic solvents) .
  • Validate predictions with microscale exploratory reactions .

Q. What are the challenges in scaling up synthesis without compromising yield or purity?

  • Methodological Answer :

  • Transition from batch to continuous flow reactors to enhance heat/mass transfer and reduce side products .
  • Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temperature) .
  • Use design of experiments (DoE) to identify robust operating ranges for variables like catalyst loading .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.